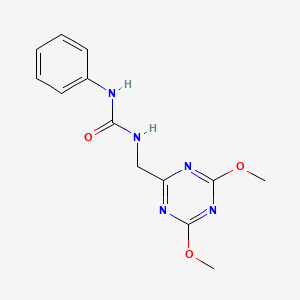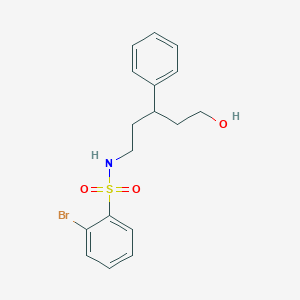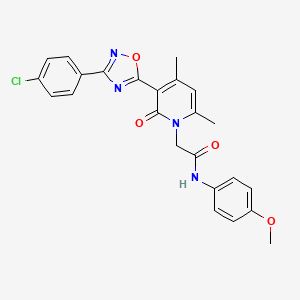
4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-3-(sec-butoxymethyl)-1-butyl-1H-pyrazole” is a chemical compound with the molecular formula C11H19BrN2O . It has an average mass of 275.185 Da and a mono-isotopic mass of 274.068054 Da . This product is not intended for human or veterinary use and is usually used for research.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C11H19BrN2O, an average mass of 275.185 Da, and a mono-isotopic mass of 274.068054 Da .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
4-bromo-1H-pyrazoles have demonstrated potential in the field of antibacterial and antifungal research. A study by Pundeer et al. (2013) synthesized brominated 1H-pyrazole derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus species. This research highlights the potential of 4-bromo-1H-pyrazoles in developing new antimicrobial agents (Pundeer et al., 2013).
Tautomerism and Structural Studies
The study of tautomerism in 4-bromo-1H-pyrazoles, as reported by Trofimenko et al. (2007), involved analyzing their behavior in solid-state and solution using spectroscopic techniques. This research provides insights into the structural and chemical properties of such compounds, which can be crucial for their application in various fields of chemistry (Trofimenko et al., 2007).
Synthesis of Derivatives
Research has been conducted on the synthesis of various derivatives of 4-bromo-1H-pyrazoles, demonstrating their versatility in organic synthesis. Bobko et al. (2012) described a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, starting from pyrazole bromide (Bobko et al., 2012).
Catalytic Activity
The catalytic potential of 4-bromo-1H-pyrazoles has also been explored. A study by Maspero et al. (2003) synthesized polynuclear copper(I) pyrazolate complexes and evaluated their catalytic activity in cyclopropanation reactions. This opens avenues for the use of such compounds in catalysis and industrial applications (Maspero et al., 2003).
Precursors in Nanoparticle Synthesis
Sharma et al. (2013) explored the use of 4-bromo-1H-pyrazoles as ligands in palladium(II) complexes, which were efficient pre-catalysts for Suzuki-Miyaura coupling reactions and also facilitated the synthesis of nano-particles. This demonstrates their potential in nanotechnology (Sharma et al., 2013).
Nonlinear Optical Studies
The study of nonlinear optical properties is another application area. Tamer et al. (2016) synthesized and characterized a 4-bromo-1H-pyrazole derivative, demonstrating its potential in nonlinear optical applications due to its charge transfer properties (Tamer et al., 2016).
Eigenschaften
IUPAC Name |
4-bromo-3-(butan-2-yloxymethyl)-1-butylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-6-7-15-8-11(13)12(14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFGSXHFHYLEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2433776.png)
![N-{4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2433777.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride](/img/structure/B2433780.png)
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)




![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)

![N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2433795.png)
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2433796.png)

